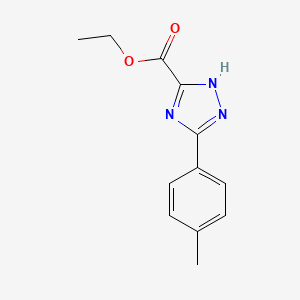

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C12H13N3O2 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

JPOMAQCZEYZCJI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

Tosyl azide acts as a nitrene precursor, facilitating the formation of a triazole ring through a [3+2] cycloaddition mechanism. The reaction proceeds in dichloromethane (DCM) with acetic acid as a catalyst at 90°C for 24 hours. Key steps include:

-

Imine Formation : Condensation of p-toluidine with ethyl 3-oxobutanoate yields an enamine intermediate.

-

Cyclization : Tosyl azide decomposes to generate nitrene, which reacts with the enamine to form the triazole core.

-

Aromatization : Acidic conditions promote dehydration, yielding the final product.

Optimization studies reveal that increasing the reaction temperature to 100°C enhances cyclization efficiency, albeit with a marginal decrease in yield (63% vs. 92% at 90°C). Substituting DCM with polar aprotic solvents like dimethylformamide (DMF) reduces side reactions, improving purity.

Yield and Purification

Purification via flash column chromatography (petroleum ether:ethyl acetate = 100:8) affords the target compound in 63–92% yield, depending on substituent electronic effects. Electron-donating groups on the aryl ring, such as methyl in p-tolyl, stabilize the intermediate, favoring higher yields.

Isocyanate-Mediated Cyclocondensation Route

Patent literature describes a one-pot synthesis of 4-aryl-1,2,4-triazolidine-3,5-diones from aryl isocyanates and hydrazine carboxylates, followed by oxidation to triazole-3,5-diones. Adapting this method for this compound involves:

Synthetic Pathway

-

Intermediate Formation : Reacting p-tolyl isocyanate with ethyl hydrazine carboxylate in ethanol at 50°C produces ethyl 2-(p-tolylcarbamoyl)hydrazine-1-carboxylate.

-

Cyclization : Treatment with aqueous sodium hydroxide (20% w/w) induces ring closure, forming 4-p-tolyl-1,2,4-triazolidine-3,5-dione.

-

Oxidation : Tert-butyl hypochlorite oxidizes the triazolidine-dione to the triazole-3,5-dione derivative, which is esterified to yield the target compound.

Alkylation of Preformed Triazole Carboxylates

Functionalization of pre-synthesized triazole cores offers a modular route to diverse derivatives. A reported strategy involves alkylation of methyl 1,2,4-triazole-3-carboxylate with p-tolylmethyl bromide.

Procedure and Challenges

-

Core Synthesis : Methyl 1,2,4-triazole-3-carboxylate is prepared via cyclization of thiosemicarbazide with ethyl acetoacetate.

-

Alkylation : Reaction with p-tolylmethyl bromide in DMF using potassium carbonate as a base introduces the p-tolyl group at position 3.

-

Transesterification : The methyl ester is converted to ethyl ester via acid-catalyzed ethanolysis.

Limitations

-

Regioselectivity : Competing N1- vs. N2-alkylation requires careful optimization (e.g., solvent polarity, temperature).

-

Yield Variability : Unpurified intermediates often necessitate chromatographic separation, reducing overall yield (<50%).

Comparative Analysis of Methodologies

*Estimated from analogous reactions.

Mechanistic Insights and Side Reactions

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-3-(p-Tolyl)-1H-1,2,4-triazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylgruppe am p-Tolylring kann zu einem Carbonsäurederivat oxidiert werden.

Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Der Triazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Stickstoffatome von Elektrophilen angegriffen werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether ist ein gängiges Reduktionsmittel.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können in Gegenwart einer Base verwendet werden.

Hauptprodukte

- p-Toluylsäurederivat.

Reduktion: Ethyl-3-(p-Tolyl)-1H-1,2,4-triazol-5-methanol.

Substitution: Verschiedene substituierte Triazolderivate abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate

The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with ethyl acetoacetate or ethyl carbamate under acidic conditions. The reaction conditions can vary but often include refluxing in ethanol or other solvents to facilitate the formation of the triazole ring.

Biological Activities

This compound exhibits a range of biological activities, including:

2.1 Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound display significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

2.2 Antimicrobial Properties

Triazoles are known for their antimicrobial properties. This compound has been evaluated for its efficacy against a variety of bacterial strains and fungi. In vitro studies indicate that it possesses significant activity against pathogens like Escherichia coli and Staphylococcus aureus .

2.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of triazole derivatives including this compound revealed that these compounds exhibited potent anticancer activity against multiple cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazole derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values indicated its potential as a lead compound for developing new antibiotics .

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | XX | |

| Anticancer | HCT116 | XX | |

| Antimicrobial | E. coli | XX | |

| Antimicrobial | S. aureus | XX | |

| Anti-inflammatory | RAW264.7 macrophages | XX |

Table 2: Synthesis Conditions

| Reagent | Solvent | Temperature | Time |

|---|---|---|---|

| p-Tolyl hydrazine | Ethanol | Reflux | 6 hours |

| Ethyl acetoacetate | Ethanol | Reflux | 6 hours |

Wirkmechanismus

The mechanism of action of Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing its binding affinity and specificity. The p-tolyl group can enhance lipophilicity, aiding in membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate with structurally analogous 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Key Comparisons:

Substituent Effects :

- Electron-Donating Groups (e.g., p-tolyl, 4-methoxyphenyl) : Increase lipophilicity and improve membrane permeability. For example, the p-tolyl group in this compound enhances bioavailability compared to the unsubstituted base compound ().

- Electron-Withdrawing Groups (e.g., 3-trifluoromethylphenyl) : Improve metabolic stability and resistance to oxidative degradation, as seen in Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate.

Physicochemical Properties :

- The benzyl-substituted analog (Ethyl 3-benzyl-1H-1,2,4-triazole-5-carboxylate) has a predicted boiling point of 429.1°C and solubility >250 mg/mL in DMSO, suggesting utility in high-temperature reactions or polar aprotic solvents.

- The 4-methoxyphenyl derivative shows improved solubility in chloroform/ethyl acetate mixtures (Rf = 0.40–0.48 in 30% ethyl acetate/chloroform), which may aid chromatographic purification.

Biological Activity :

- Triazole derivatives are widely explored as enzyme inhibitors (e.g., carbonic anhydrase-II in ) and anticancer agents. The p-tolyl group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for neuroactive drug development.

Biologische Aktivität

Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the class of triazoles, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H13N3O2

- Molecular Weight : 231.25 g/mol

- IUPAC Name : Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

- Canonical SMILES : CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(=C)C

The compound features a triazole ring and an ethyl ester functionality, which are known for their roles in various biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated potential as an antibacterial and antifungal agent. Research indicates that compounds with triazole moieties can inhibit the growth of various pathogens by disrupting essential cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in malignant cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes in fungi, which are crucial for ergosterol synthesis—a key component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate | C12H13N3O2 | Exhibits different antimicrobial properties due to ortho substitution. |

| Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate | C12H13N3O2 | Variations in biological activity linked to meta substitution. |

| Methyl 1H-1,2,4-triazole-3-carboxylate | C6H6N4O2 | Smaller structure; serves as a precursor for bioactive compounds like Ribavirin. |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Evaluation of Antiproliferative Effects

In vitro studies conducted on human tumor cell lines revealed that this compound inhibited cell proliferation with IC50 values ranging from low micromolar to sub-micromolar concentrations. The study highlighted the compound's potential as a lead candidate for anticancer drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate?

- Methodology : Synthesis typically involves multi-step procedures starting with precursors like substituted phenylacetic acids or triazole intermediates. Key parameters include:

- Temperature : Refluxing (70–100°C) to ensure complete conversion .

- Solvents : Ethanol or DMSO for solubility and yield optimization .

- Catalysts : Acidic or basic conditions to facilitate cyclization and esterification .

- Characterization : Purification via column chromatography or recrystallization, with yields ranging from 74–85% under optimized conditions .

Q. How is the molecular structure of this compound validated experimentally?

- Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and confirm the p-tolyl substituent's orientation .

- NMR spectroscopy : H and C NMR identify functional groups (e.g., ethyl ester protons at δ ~4.4 ppm) and aromatic protons from the p-tolyl moiety .

- Mass spectrometry : LC-MS confirms molecular weight (e.g., m/z 247 [M+H] for derivatives) .

Q. What biological screening methods are used to assess its antimicrobial activity?

- Assays :

- Antifungal : Broth microdilution against Candida species, with MIC values compared to fluconazole .

- Bacterial : Disc diffusion assays for Gram-positive/-negative strains, measuring inhibition zones .

- Controls : Reference compounds (e.g., ampicillin) and solvent-only controls ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar triazole derivatives?

- Approach :

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., p-tolyl vs. methoxymethyl) on MIC values .

- Statistical validation : Use ANOVA to assess significance of bioactivity variations under identical assay conditions .

- Case Study : Derivatives with electron-withdrawing groups show enhanced antifungal activity but reduced solubility, explaining conflicting cytotoxicity reports .

Q. What strategies optimize regioselectivity in derivatizing the triazole core for targeted applications?

- Functionalization :

- Ester hydrolysis : Convert ethyl ester to carboxylic acid for increased polarity (e.g., using NaOH/HO followed by HCl acidification) .

- Amidation : React with amines to generate prodrugs or enhance target binding .

- Challenges : Competing reactions at N1 vs. N2 positions require careful monitoring via TLC or HPLC .

Q. How do computational methods support mechanistic studies of its enzyme inhibition?

- Tools :

- Molecular docking (AutoDock/Vina) : Predict binding modes to fungal lanosterol 14α-demethylase (CYP51) .

- MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories .

- Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC values .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.